3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE

Übersicht

Beschreibung

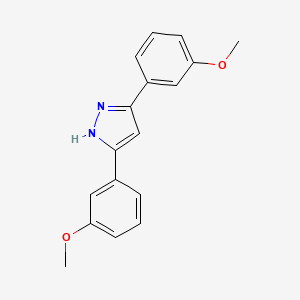

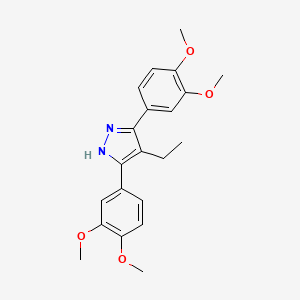

3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole (3,5-BEPEP) is a heterocyclic compound with a pyrazole ring structure. It is a derivative of pyrazole and has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. 3,5-BEPEP is a versatile compound with a wide range of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by oxidative stress, which is implicated in various age-related diseases . This compound, through its pyrazolo-pyridine structure, has shown moderate antioxidant activity, which could be beneficial in preventing conditions like arthritis, diabetes, and cancer .

Medicinal Chemistry Synthesis

The compound’s synthesis involves Claisen–Schmidt condensation, a key reaction in medicinal chemistry for constructing complex molecules . This process is vital for the development of new pharmaceuticals, especially in the design of compounds with potential therapeutic applications.

Density Functional Theory (DFT) Studies

DFT studies have been conducted on analogues of curcumin, which share structural similarities with 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole . These studies are essential for understanding the stability and reactivity of such compounds, which can inform their therapeutic potential and guide the synthesis of more effective drugs.

Reactivity Analysis

The reactivity of curcumin analogues, including 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole , has been analyzed to determine their suitability for various therapeutic applications . This analysis helps in identifying the most promising compounds for further development and clinical testing.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a technique used to visualize the charge distribution within a molecule, which is crucial for predicting sites of chemical reactivity . This information is valuable for drug design, as it helps in understanding how a compound might interact with biological targets.

Synthesis of Analogues for Therapeutic Applications

The compound serves as a precursor in the synthesis of various analogues that have potential therapeutic applications . By modifying the structure, researchers can enhance the compound’s properties, such as increasing its antioxidant activity or improving its pharmacokinetic profile.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing their function and leading to changes in cellular behavior .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the corrosion of mild steel in hydrochloric acid solution . This suggests that the compound may interact with its targets in a way that alters their normal function, leading to changes in their behavior or state .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the inhibition of corrosion .

Result of Action

Similar compounds have been shown to have inhibitory effects on the corrosion of mild steel, suggesting that this compound may also have significant effects at the molecular and cellular level .

Action Environment

It’s worth noting that the efficacy of similar compounds has been shown to be influenced by factors such as temperature .

Eigenschaften

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWGABSBLNHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237600 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

CAS RN |

1159988-72-3 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.